molecular formula C5H9N3 B017969 5-Amino-1,3-dimethylpyrazole CAS No. 3524-32-1

5-Amino-1,3-dimethylpyrazole

Cat. No.: B017969
CAS No.: 3524-32-1
M. Wt: 111.15 g/mol
InChI Key: ZFDGMMZLXSFNFU-UHFFFAOYSA-N
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Description

5-Amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives.

Mechanism of Action

Mode of Action

It’s known that 5-amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the function of the target molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other molecules, and the temperature, among others.

Biochemical Analysis

Biochemical Properties

Pyrazoles, the class of compounds to which 5-Amino-1,3-dimethylpyrazole belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure and functional groups present in the pyrazole compound.

Cellular Effects

Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, and antifungal effects . The specific effects of this compound on cell function, signaling pathways, gene expression, and cellular metabolism have not been reported.

Molecular Mechanism

Pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity and biological activities . This could potentially affect the binding interactions of this compound with biomolecules, its ability to inhibit or activate enzymes, and its impact on gene expression.

Metabolic Pathways

Pyrazoles can participate in various reactions and form more complex heterocyclic systems

Properties

IUPAC Name

2,5-dimethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4-3-5(6)8(2)7-4/h3H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDGMMZLXSFNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908181
Record name 1,3-Dimethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3524-32-1, 103068-64-0
Record name 1,3-Dimethyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3524-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of 5-Amino-1,3-dimethylpyrazole?

A1: this compound serves as a versatile building block in organic synthesis. It readily undergoes cyclocondensation reactions with various reagents. For instance, it reacts with ethyl acetoacetate to produce isomeric pyrazolopyridones, characterized using IR, PMR, and 13C-NMR spectroscopy []. Additionally, it participates in Friedlander reactions, exemplified by its reaction with o-phthalaldehydic acid to generate 5-amino-1,3-dimethyl-4-phthalidylpyrazole, which can be further transformed into tricyclic systems like 1,3-dimethylpyrazolo[3,4-b]benzazepin-9-one []. Another application involves its reaction with arylaldehydes or ketones and mercaptoacetic acid to yield pyrazolo[3,4-e][1,4]thiazepine derivatives [].

Q2: How is the structure of pyrazolo[3,4-e][1,4]thiazepine derivatives, synthesized from this compound, confirmed?

A2: The structure of pyrazolo[3,4-e][1,4]thiazepine derivatives, synthesized using this compound, is confirmed through a combination of methods. Desulfurization and subsequent hydrolysis of these derivatives yield identifiable benzylpyrazole products, providing structural insights []. Additionally, comparing spectral data of these derivatives with analogous pyrazolothiazepines further supports their structural assignment [].

Q3: Can this compound form charge transfer complexes?

A3: Yes, research indicates that this compound can form charge transfer complexes. Studies employing spectroscopic techniques and DFT/TD-DFT/PCM calculations demonstrate the formation of such a complex with chloranilic acid in various solvents []. This interaction highlights the potential of this compound in supramolecular chemistry and related fields.

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